molecular formula C14H11ClO3 B1267269 4-(Benzyloxy)-3-chlorobenzoic acid CAS No. 106931-79-7

4-(Benzyloxy)-3-chlorobenzoic acid

Cat. No. B1267269
M. Wt: 262.69 g/mol
InChI Key: MQUAYIQAPMFLCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Benzyloxy)-3-chlorobenzoic acid often involves multi-step reactions, utilizing various catalysts and conditions to achieve desired structural features. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was achieved through Knoevenagel condensation, indicating a potential pathway for synthesizing benzyloxy-benzoic acid derivatives (Kumar et al., 2016)(Kumar et al., 2016).

Molecular Structure Analysis

Structural analyses of closely related compounds provide insights into the planarity, crystal systems, and molecular arrangements that might be expected for 4-(Benzyloxy)-3-chlorobenzoic acid. For example, compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been studied by X-ray crystallography, revealing specific crystal systems and space groups that highlight the compound's structural characteristics (Obreza & Perdih, 2012)(Obreza & Perdih, 2012).

Chemical Reactions and Properties

The chemical reactivity of chlorobenzoic acid derivatives, including those structurally similar to 4-(Benzyloxy)-3-chlorobenzoic acid, often involves nucleophilic substitution reactions, as well as potential for photodecomposition and participation in complex formation with metals. Studies such as the enzyme-catalyzed dechlorination of 4-chlorobenzoyl-CoA offer insights into the reaction mechanisms and energetics that could be relevant (Xu et al., 2004)(Xu et al., 2004).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can be influenced by substituents on the benzene ring. For example, the planarity and crystal packing of related compounds can give clues about the melting points, solubility, and stability of 4-(Benzyloxy)-3-chlorobenzoic acid. Research on compounds like 4-chlorobenzoic acid–quinoline demonstrates the impact of molecular interactions on these properties (Gotoh et al., 2010)(Gotoh et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-(Benzyloxy)-3-chlorobenzoic acid can be inferred from studies on similar compounds, which highlight the role of substituents in affecting reactivity, electron distribution, and potential for forming coordination compounds. For instance, lanthanide-based coordination polymers assembled from derivatives of benzoic acid show how substituents can influence photophysical properties and reactivity towards metals (Sivakumar et al., 2011)(Sivakumar et al., 2011).

Scientific Research Applications

Application 1: Antimicrobial Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . These compounds are known for their antimicrobial activity .
  • Methods of Application or Experimental Procedures : The compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Application 2: Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application or Experimental Procedures : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Results or Outcomes : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

Application 3: Preparation of Biaryl Motif

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid is used in the preparation of biaryl motif in antihypertensive drug, Losartan .
  • Methods of Application or Experimental Procedures : The biaryl motif is constructed using arylboronic acids in Suzuki–Miyaura couplings .
  • Results or Outcomes : Losartan, an antihypertensive drug, is a prominent example that has utilised arylboronic acids in Suzuki–Miyaura coupling .

Application 4: Preparation of 1,3-Phenylene bis (4-benzyloxybenzoate)

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid may be used in the preparation of 1,3-phenylene bis (4-benzyloxybenzoate) .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results or Outcomes : The outcome is the preparation of 1,3-phenylene bis (4-benzyloxybenzoate) .

Application 5: Synthesis of Transition Metal Complexes

  • Scientific Field : Inorganic Chemistry .
  • Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown in vitro antioxidant and antimicrobial activity .
  • Methods of Application or Experimental Procedures : The complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
  • Results or Outcomes : The synthesized metal(II) complexes were found to be highly potent in vitro antioxidants and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .

Application 6: Medical Depigmentation

  • Scientific Field : Dermatology .
  • Summary of the Application : 4-(Benzyloxy)phenol, also known as Monobenzone, is used as a topical drug for medical depigmentation .
  • Methods of Application or Experimental Procedures : Monobenzone is applied topically to permanently depigment normal skin surrounding vitiliginous lesions only in patients with disseminated (greater than 50 percent of body surface area) idiopathic vitiligo .
  • Results or Outcomes : The application of Monobenzone increases the excretion of melanin from melanocytes, which may cause destruction of melanocytes and permanent depigmentation .

properties

IUPAC Name

3-chloro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUAYIQAPMFLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308861
Record name NSC210282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-chlorobenzoic acid

CAS RN

106931-79-7
Record name NSC210282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 3-chloro-4-hydroxybenzoic acid 1/2 hydrate (25 g, 0.14 mole) and benzyl chloride (52.3 g, 0.41 mole), the reaction was carried out in the same manner as described in Synthesis Example 1, (1) to give 20.4 g of 4-benzyloxy-3-chlorobenzoic acid as white crystals having a m.p. of 211°-213° C.
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25 g
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Synthesis routes and methods II

Procedure details

In a mixed solvent of methanol and tetrahydrofuran was dissolved 5.17 g of 4-hydroxy-3-chlorobenzoic acid, and a solution of 2.4 g of sodium hydroxide in 5 ml of water was added to the solution. Then, 10 ml of benzyl chloride was added to the mixture and the liquid was refluxed for 4 hours. Then, 1.2 g of sodium hydroxide was further added to the mixture, the liquid was refluxed for 2 hours, and the reaction liquid was put into 1N hydrochloric acid, and the precipitate was recovered by filtration, washed with water, methanol and n-pentane in succession and recrystallized from a mixed solvent of benzene and tetrahydrofuran to obtain 2.7 g of 4-benzyloxy-3-chlorobenzoic acid. Then, 15 g of thionyl chloride was added to 2.7 g of this 4-benzyloxy-3-chlorobenzoic acid, and the mixture was reacted under reflux and reacted for 3 hours. Unreacted thionyl chloride was removed by distillation under reduced pressure. Thus, 4-benzyloxy-3-chlorobenzoic acid chloride was quantitatively obtained.
Quantity
2.4 g
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5 mL
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10 mL
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1.2 g
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5.17 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Selvanandan, HT Srinivasa… - Acta Crystallographica …, 2022 - scripts.iucr.org
The title compound, C35H22ClNO7, is a non-liquid crystal with a bent-shaped molecule. The dihedral angles between adjacent aromatic rings in the molecule (starting from the …
Number of citations: 8 scripts.iucr.org
X Wang, L Xu, F Xiong, Y Wu, F Chen - RSC advances, 2016 - pubs.rsc.org
Herein we describe the application of a series of newly developed Ru-chloramphenicol base derivative complexes as catalysts for the highly diastereo- and enantioselective transfer …
Number of citations: 5 pubs.rsc.org
CR Rasmussen, JF Gardocki, JN Plampin… - Journal of Medicinal …, 1978 - ACS Publications
thiepin-2-acetate (2.2 g, 7.75 mmol) in iert-butyl alcohol (15 mL) containing potassium tert-butoxide (0.87 g, 7.77 mmol) and diethyl carbonate (1.0 g, 8.5 mmol) was boiled under reflux …
Number of citations: 48 pubs.acs.org
LRAY MILLER II - 1982 - search.proquest.com
Although the (alpha)-adrenoceptor antagonists and the (beta)-adrenoceptor antagonists are therapeutically useful agents, their use is somewhat limited as a result of their undesirable …
Number of citations: 0 search.proquest.com

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